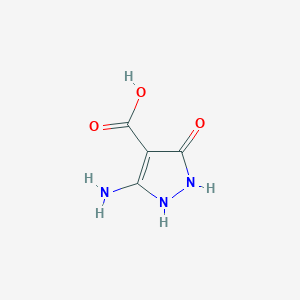

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Description

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid (molecular formula: C₄H₅N₃O₃) is a heterocyclic compound featuring a pyrazole ring with functional groups that include an amino (-NH₂) and a carboxylic acid (-COOH). The compound is commercially available through suppliers like Alichem and Enamine, though stock shortages are common, indicating high demand or synthesis challenges .

Properties

IUPAC Name |

3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-2-1(4(9)10)3(8)7-6-2/h(H,9,10)(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQFAQHENFQMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NNC1=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651273 | |

| Record name | 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412301-20-3 | |

| Record name | 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Summary

- Starting materials: 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 2-cyanoacetohydrazide

- Solvent system: Ethanol-pyridine mixture (3:1)

- Conditions: Stirring at room temperature followed by reflux

- Mechanism: Knoevenagel condensation, Pinner cyclization, Michael addition, tautomerization, and ring closure forming the 5-aminopyrazolone ring

- Yield: Up to 83% for the target pyrazolone derivative

Key Observations

- The reaction proceeds via intermediate formation of chromene and pyrazole rings.

- The presence of pyridine enhances cyclization efficiency.

- Spectroscopic characterization (1H-NMR, 13C-NMR, IR, MS) confirms the structure and purity of the product.

| Parameter | Details |

|---|---|

| Starting materials | 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 2-cyanoacetohydrazide |

| Solvent | Ethanol-pyridine (3:1) |

| Temperature | Room temperature, then reflux |

| Reaction time | 1 hour stirring + 1 hour reflux |

| Yield | 83% |

| Characterization techniques | NMR (1H, 13C), IR, Mass Spectrometry |

This method was described in detail in a 2022 MDPI publication emphasizing the synthesis of pyrazole derivatives with good yields and straightforward procedures.

Cyclization Using Hydrazine Derivatives and Dicarbonyl Compounds

A classical approach to prepare this compound involves the cyclization of hydrazine or hydrazide derivatives with β-ketoesters or malononitrile analogs. The reaction typically proceeds through:

- Formation of hydrazone intermediates

- Intramolecular cyclization to form the pyrazolone ring

- Subsequent hydrolysis or functional group transformation to yield the carboxylic acid moiety

This method is favored for its simplicity and the availability of starting materials. It is widely used in medicinal chemistry research for the synthesis of pyrazole-based compounds with biological activity.

Halogenation and Functionalization of Pyrazole Esters

In some advanced synthetic routes, pyrazole carboxylic acid derivatives are prepared via halogenation of pyrazole esters followed by hydrolysis. For example:

- Starting from 1-(3-chloropyridin-2-yl)-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester

- Treatment with benzenesulfonyl chloride to form sulfonate esters

- Subsequent bromination using hydrogen bromide in acetic acid or phosphorus oxybromide reagents

- Hydrolysis to yield the corresponding carboxylic acid

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot multicomponent | 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 2-cyanoacetohydrazide | Ethanol-pyridine, RT + reflux | ~83 | Atom economy, simple, good yield | Requires careful solvent ratio |

| Cyclization with hydrazine | Hydrazine derivatives + β-ketoesters | Mild heating, acidic/basic media | Moderate | Straightforward, widely applicable | May require purification steps |

| Halogenation + hydrolysis | Pyrazole esters + benzenesulfonyl chloride + HBr or POBr3 | Multi-step, reflux | ~86 | High yield, functional group versatility | Multi-step, more complex |

Research Findings and Analytical Characterization

- The one-pot synthesis method has been validated by detailed NMR (1H and 13C), IR spectroscopy, and mass spectrometry, confirming the formation of the 5-aminopyrazolone ring and carboxylic acid group.

- The compound exhibits characteristic IR absorptions for NH2 groups (~3470–3200 cm⁻¹), carbonyl (C=O) at ~1637 cm⁻¹, and nitrile (CN) at ~2200 cm⁻¹.

- Elemental analysis aligns with the expected molecular formula C4H5N3O3.

- The compound is stable with a decomposition point above 330 °C.

- These preparation methods provide access to the compound for further medicinal chemistry applications, including anticancer and antimicrobial studies.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amino derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Introduction to 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid

This compound (CAS Number: 412301-20-3) is a pyrazole derivative that has garnered attention in various fields due to its diverse applications. This compound is characterized by the presence of an amino group and a keto group, which contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 143.1 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Its derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, leading to the formation of more complex structures. For instance:

- Synthesis of Chromeno[2,3-b]pyridines : A notable application involves the one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine derivatives, which exhibit significant biological activity .

Agrochemicals

Research indicates that pyrazole derivatives can also be explored for their potential use in agrochemicals. They may act as herbicides or fungicides due to their biological activity against plant pathogens .

Material Science

The unique chemical structure of this compound allows it to be used in the development of new materials, such as polymers with enhanced properties for specific applications in coatings or adhesives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests a pathway for developing new antimicrobial agents based on this compound.

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic approach detailed in recent literature, researchers successfully synthesized novel chromeno[2,3-b]pyridine derivatives from this compound through a series of reactions involving Knoevenagel condensation and cyclization. These compounds were characterized using NMR and IR spectroscopy and showed promising bioactivity in preliminary tests .

Mechanism of Action

The mechanism of action of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 7164-43-4)

- Similarity Score : 0.87

- Structure: Contains a pyrimidine ring instead of pyrazole, with two oxo groups and an amino-carboxylic acid moiety.

- Key Differences: The pyrimidine ring (6-membered) introduces greater structural rigidity compared to the 5-membered pyrazole.

- Applications : Likely used in nucleotide analog synthesis due to its pyrimidine backbone.

3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid (CAS 478968-51-3)

- Molecular Formula : C₄H₄N₂O₃

- Key Differences: Lacks the amino group, reducing hydrogen-bond donor capacity. Lower molecular weight (128.086 g/mol vs. ~143.11 g/mol for the target compound). Higher density (1.8 g/cm³ vs. inferred ~1.3–1.5 g/cm³ for the amino derivative).

- Reactivity: The absence of the amino group may limit its use in reactions requiring nucleophilic substitution.

2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

- Structure: Features an ethyl substituent at the 2-position instead of an amino group .

- Reduced polarity compared to the amino derivative.

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (CAS 83-10-3)

- Molecular Formula : C₁₂H₁₂N₂O₃

- Key Differences :

- Bulky phenyl and methyl groups introduce steric hindrance, altering reactivity.

- Higher molecular weight (240.24 g/mol) and aromaticity may favor applications in dye chemistry or as a UV-absorbing moiety.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | - | C₄H₅N₃O₃ | ~143.11 | -NH₂, -COOH | N/A | Pharmaceuticals, ligands |

| 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 7164-43-4 | C₅H₅N₃O₄ | ~171.11 | -NH₂, -COOH, 2×C=O | N/A | Nucleotide analogs |

| 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | 478968-51-3 | C₄H₄N₂O₃ | 128.086 | -COOH, C=O | 1.8 | Organic synthesis |

| 2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | - | C₆H₈N₂O₃ | ~156.14 | -COOH, -C₂H₅ | N/A | Agrochemicals |

| 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | 83-10-3 | C₁₂H₁₂N₂O₃ | 240.24 | -COOH, -CH₃, -C₆H₅ | N/A | Dyes, UV absorbers |

Research Implications and Trends

- Pharmaceutical Potential: The amino and carboxylic acid groups in the target compound make it a candidate for metal coordination (e.g., in anticancer agents) or as a peptidomimetic scaffold .

- Synthetic Challenges: Limited commercial availability (e.g., Enamine listings show frequent stockouts) suggests complex synthesis pathways or purification hurdles .

- Property Modulation : Substituents like ethyl or phenyl groups (in analogs) can tailor solubility and bioactivity, highlighting the versatility of pyrazole derivatives .

Biological Activity

5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 143.1 g/mol. It features a pyrazole ring, which is known for its role in various pharmacological activities. The compound has been characterized using techniques such as NMR and IR spectroscopy, confirming its structure and purity .

Synthesis

The synthesis of this compound typically involves a multi-step process that may include reactions such as condensation and cyclization. For instance, a one-pot synthesis method has been described, yielding the compound efficiently while maintaining high purity levels .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines. In particular, derivatives have shown effectiveness against:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

These compounds exhibit antiproliferative activity both in vitro and in vivo, suggesting that they could serve as promising candidates for cancer therapy .

Antibacterial and Antiviral Activities

In addition to anticancer effects, this compound has demonstrated antibacterial and antiviral properties. Studies have reported its efficacy against various bacterial strains and viruses, including:

| Activity Type | Target Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate |

| Antiviral | Herpes Simplex Virus (HSV) | Significant |

These findings suggest that this compound could be utilized in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anticancer Study : A study on a series of pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models. The most active derivative showed an IC50 value comparable to standard chemotherapeutics.

- Antimicrobial Screening : In a comparative study of various pyrazole compounds against bacterial infections, this compound exhibited superior activity against resistant strains of bacteria.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be synthesized by reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol . Yield optimization requires precise control of temperature (70–80°C) and stoichiometric ratios (1:1.2 molar ratio of hydrazide to acrylate). Post-reaction purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H NMR : Look for signals corresponding to the pyrazole ring protons (δ 7.5–8.5 ppm) and the amino group (broad singlet at δ 5.5–6.5 ppm) .

- ESIMS : Confirm molecular weight with [M+H]⁺ peaks (e.g., m/z 311.1 for a related pyrazole-carboxylic acid derivative) .

- LCMS/HPLC : Assess purity (>97% is achievable with gradient elution using acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or pharmacological potential of this compound?

Density Functional Theory (DFT) calculations can model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. For instance, the carbonyl group at position 3 and the amino group at position 5 are reactive hotspots for functionalization . Molecular docking studies with kinase ATP-binding domains (e.g., using PyRx or AutoDock Vina) can prioritize derivatives for anticancer activity, leveraging the pyrazole scaffold’s affinity for hinge regions in kinases .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological data (e.g., variable NO release in diazen-1-ium-1,2-diolate derivatives) often arise from differences in assay conditions. Standardize protocols by:

Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Carboxylic acid group modification : Esterification (e.g., ethyl ester) improves cell permeability but may reduce target binding.

- Amino group substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 enhances stability against oxidative metabolism .

- Heterocyclic fusion : Thieno[3,4-d]pyridazine derivatives exhibit prolonged half-lives in hepatic microsome assays .

Methodological and Theoretical Frameworks

Q. How should researchers integrate this compound into kinase inhibition studies, given its structural similarity to ATP-competitive scaffolds?

Design competitive binding assays using:

- TR-FRET Kinase Assays : Monitor displacement of a fluorescent ATP analog in real time.

- Crystallography : Co-crystallize the compound with kinases (e.g., PKA or CDK2) to identify binding modes. Prior work on pyrazolo[4,3-c]pyridin-4(5H)-ones shows that hydrogen bonding with backbone amides (e.g., Glu121 in CDK2) is critical .

Q. What are the best practices for analyzing stability under varying storage conditions?

Conduct accelerated stability studies:

- Temperature : Store at 4°C (short-term) vs. -20°C (long-term).

- Humidity : Use desiccants to mitigate hydrolysis of the carboxylic acid group.

- Analytical Monitoring : Track degradation via HPLC every 30 days; >5% degradation indicates suboptimal conditions .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis?

Implement Quality-by-Design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.